![molecular formula C13H21NO2 B2400470 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL CAS No. 80662-80-2](/img/structure/B2400470.png)

3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

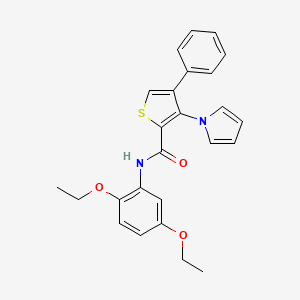

“3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL” is an organic compound. It is a derivative of benzene, which is an aromatic compound . The compound contains a benzyl group, a hydroxypropyl group, and an amino group attached to a propan-1-ol backbone .

Synthesis Analysis

The synthesis of such a compound could involve several steps, including the formation of the benzyl group, the addition of the hydroxypropyl group, and the introduction of the amino group . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be a potential method for the synthesis .Molecular Structure Analysis

The molecular structure of “3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL” is likely to be complex due to the presence of multiple functional groups. The benzyl group is formed by adding a CH2 group to the phenyl group . The hydroxypropyl group is an ether of cellulose in which some of the hydroxyl groups in the repeating glucose units have been hydroxypropylated forming -OCH2CH(OH)CH3 groups .Chemical Reactions Analysis

The compound could undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic position, where the benzyl group is attached to the aromatic ring, is particularly reactive . Benzylic halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides .Wissenschaftliche Forschungsanwendungen

Hydrogel Synthesis

This compound can be used in the synthesis of hydrogels . Hydrogels are polymers that can retain a large amount of water due to their three-dimensional network structure . The unique properties of hydrogels have gained significant attention in both scientific and industrial fields .

Tissue Engineering

Hydrogels, which can be synthesized using this compound, are excellent biomaterials as they can mimic the biphasic (water and polymer) natural environment in biological systems . The capability to synthesize, modify, or blend with natural or synthetic components to mimic extracellular matrix, biocompatibility, and biodegradability make hydrogels ideal for tissue engineering applications .

Biomedical Applications

The wide variety of preparation techniques and starting materials that are readily available for the synthesis of hydrogels enable the use of these polymers in a wide range of biomedical applications .

Sensing Applications

The “smart hydrogels” that can respond to external stimuli, such as pH, temperature, molecules, solvents, mechanical force, and light are widely used as sensors .

Drug Delivery Systems

The stimuli responsiveness, excellent transportation properties, and injectability support the use of these gels as drug delivery systems .

Antiretroviral Therapy

The compound has been identified as a potential inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches . This makes it a promising agent for use in highly effective antiretroviral therapy .

Flavoring Agent

The compound could potentially be used as a flavoring agent . The European Food Safety Authority (EFSA) has evaluated a number of hydroxy- and alkoxy-substituted benzyl derivatives for their use as flavoring agents .

Energy Storage

Hydrogels have also been studied extensively for energy storage . The unique properties of hydrogels make them suitable for this application .

Eigenschaften

IUPAC Name |

1-[benzyl(3-hydroxypropyl)amino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-12(16)10-14(8-5-9-15)11-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLLAWPNFHRHKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CCCO)CC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2400395.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2400397.png)

![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide](/img/structure/B2400406.png)

![4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B2400409.png)